
Daclatasvir RRRR Isomer-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclatasvir RRRR Isomer-d6 is a useful research compound. Its molecular formula is C₄₀H₄₄D₆N₈O₆ and its molecular weight is 744.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Research
Daclatasvir RRRR Isomer-d6 serves as a critical tool in antiviral research, particularly in studying HCV. Its mechanism of action involves the inhibition of the non-structural protein 5A (NS5A), which is essential for viral replication.
Key Findings:
- Inhibition of NS5A: this compound effectively disrupts the formation of the replication complex necessary for HCV propagation, demonstrating significant antiviral activity against various HCV genotypes .
- Combination Therapies: It has shown promising results when used in combination with other antiviral agents, enhancing therapeutic efficacy and reducing resistance development .
Analytical Chemistry
The compound is widely utilized as an internal standard in analytical chemistry, particularly in quantifying Daclatasvir levels in biological samples through advanced techniques like gas chromatography and liquid chromatography coupled with mass spectrometry.
Applications:
- Quantification Studies: Its isotopic labeling allows for precise measurements, facilitating pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion .
- Quality Control: this compound is employed in the development and validation of analytical methods for quality control in pharmaceutical formulations .
Pharmacokinetic Studies
Pharmacokinetic studies using this compound have provided insights into the drug's behavior in biological systems.
Case Study Insights:
- Liver Distribution: Research indicates favorable liver distribution and a long metabolic half-life, making it suitable for chronic HCV treatment regimens .
- Safety Profile: Studies have shown no significant cytotoxicity associated with this compound when administered alongside other antiviral drugs, supporting its safety for use in combination therapies .
Drug Development
This compound plays a pivotal role in drug development processes, particularly in creating new formulations and improving existing therapies.
Research Contributions:
- Formulation Enhancements: Its unique properties allow researchers to explore new combinations and delivery methods that enhance bioavailability and therapeutic outcomes .
- Resistance Studies: The compound aids in understanding resistance mechanisms in HCV, providing a foundation for developing next-generation antiviral agents .
Comparative Analysis with Other Antivirals
This compound can be compared with other prominent antiviral agents to highlight its unique characteristics.
Compound Name | Structure Type | Primary Target | Unique Features |
---|---|---|---|
Daclatasvir | Biphenyl-imidazole derivative | NS5A protein | Directly inhibits HCV replication |
Ledipasvir | Similar biphenyl-imidazole | NS5A protein | Often used in combination therapy |
Sofosbuvir | Nucleotide analogue | NS5B polymerase | Different mechanism; targets RNA polymerase |
Ribavirin | Purine nucleoside analogue | Multiple viral targets | Broad-spectrum antiviral activity |
属性
分子式 |
C₄₀H₄₄D₆N₈O₆ |
---|---|
分子量 |
744.91 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。